molecular formula C20H22ClF3N4 B14997426 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

Cat. No.: B14997426
M. Wt: 410.9 g/mol
InChI Key: BDXGXUREHMPGTL-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of the piperazine ring and the chlorophenyl and trifluoromethyl groups. Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic or heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a lead compound in drug discovery efforts.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases. Its interactions with specific molecular targets could be explored to develop new drugs.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperazine derivatives or heterocyclic compounds with similar structural features. Examples could be:

  • 1-(3-CHLOROPHENYL)-4-(4-TRIFLUOROMETHYL-PHENYL)PIPERAZINE
  • 1-(3-CHLOROPHENYL)-4-(4-METHYL-PHENYL)PIPERAZINE

Uniqueness

The uniqueness of 1-(3-CHLOROPHENYL)-4-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERAZINE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22ClF3N4

Molecular Weight

410.9 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

InChI

InChI=1S/C20H22ClF3N4/c21-14-5-4-6-15(13-14)27-9-11-28(12-10-27)19-25-17-8-3-1-2-7-16(17)18(26-19)20(22,23)24/h4-6,13H,1-3,7-12H2

InChI Key

BDXGXUREHMPGTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(N=C2C(F)(F)F)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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